Sucrose tetramyristate

Lipophilicity Octanol–water partition coefficient Oil-phase formulation

Sucrose tetramyristate (CAS 94139-17-0, molecular formula C68H126O15, MW 1183.7 g/mol) is a fully characterized tetraester of sucrose with four tetradecanoic (myristic, C14) acid chains. It belongs to the sucrose fatty acid ester (SE) family, a class of non-ionic, biodegradable surfactants widely used in food (E473), cosmetic, and pharmaceutical applications.

Molecular Formula C68H126O15
Molecular Weight 1183.7 g/mol
CAS No. 94139-17-0
Cat. No. B12659068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose tetramyristate
CAS94139-17-0
Molecular FormulaC68H126O15
Molecular Weight1183.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C68H126O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-58(70)77-54-57-65(80-60(72)51-47-43-39-35-31-27-23-19-15-11-7-3)66(81-61(73)52-48-44-40-36-32-28-24-20-16-12-8-4)68(82-57,83-67-64(76)63(75)62(74)56(53-69)79-67)55-78-59(71)50-46-42-38-34-30-26-22-18-14-10-6-2/h56-57,62-67,69,74-76H,5-55H2,1-4H3/t56-,57-,62-,63+,64-,65-,66+,67-,68+/m1/s1
InChIKeyCJGVTIKLCFYWDK-USTMQPAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Tetramyristate (CAS 94139-17-0): A High-Lipophilicity Tetraester for Oil-Phase Formulation


Sucrose tetramyristate (CAS 94139-17-0, molecular formula C68H126O15, MW 1183.7 g/mol) is a fully characterized tetraester of sucrose with four tetradecanoic (myristic, C14) acid chains [1]. It belongs to the sucrose fatty acid ester (SE) family, a class of non-ionic, biodegradable surfactants widely used in food (E473), cosmetic, and pharmaceutical applications [2]. As a tetraester, it occupies the extreme lipophilic end of the SE HLB spectrum, with a calculated logP of 22.3, rendering it essentially water-insoluble and selectively soluble in oils and non-polar solvents [1]. This property profile distinguishes it sharply from the more common mono- and diester SEs and positions it for specialized roles in oil-phase thickening, water-in-oil (W/O) emulsification, and lipid-based drug delivery systems where high lipophilicity is a functional requirement .

Why Sucrose Tetramyristate Cannot Be Replaced by Generic Sucrose Esters


Sucrose esters are a structurally heterogeneous family whose functional properties are determined by two independent variables: fatty acid chain length (C12–C18) and degree of esterification (mono- through octa-) [1]. Commercial SE products are typically blends of multiple esterification states, and their hydrophilic–lipophilic balance (HLB) values range broadly from 1 to 16 depending on the monoester content [2]. Consequently, substituting a tetraester such as sucrose tetramyristate with a generic 'sucrose myristate' (which is predominantly monoester) would invert the emulsifier type from W/O to O/W, alter the oil-phase compatibility, and compromise thermal stability [3]. The quantitative evidence below demonstrates that the precise combination of C14 chain length and tetra-substitution pattern in sucrose tetramyristate yields a unique physicochemical signature that is not reproducible by simple monoester or triester analogs [4].

Quantitative Differentiation Evidence for Sucrose Tetramyristate


Extreme Lipophilicity (logP = 22.3) Versus Monoester and Triester Analogs

Sucrose tetramyristate exhibits a calculated logP of 22.3, reflecting the presence of four C14 myristate chains on the sucrose core [1]. This value is approximately 15–18 orders of magnitude more lipophilic than sucrose monomyristate (logP estimated at ~4–7 based on monoester structure) and substantially exceeds sucrose trimyristate (logP ~15–17, estimated by additive fragment methods) [2]. This extreme lipophilicity dictates that sucrose tetramyristate is functionally insoluble in water (estimated aqueous solubility < 1.4 × 10⁻²⁰ mg/L at 25 °C) and partitions almost exclusively into oil phases [3].

Lipophilicity Octanol–water partition coefficient Oil-phase formulation

HLB Range (1–3) Defines W/O Emulsifier Specificity Relative to Monoesters (HLB 10–16)

The HLB of sucrose esters is governed by the degree of esterification: monoesters exhibit HLB 10–16, diesters HLB 7–10, triesters HLB 3–7, and tetraesters HLB 1–3 [1][2]. Sucrose tetramyristate, as a tetraester, falls into the HLB 1–3 category, which is functionally appropriate for water-in-oil (W/O) emulsions and oil-phase structuring. In contrast, commercial 'sucrose myristate' (predominantly monoester, HLB ~16) is an O/W emulsifier [3]. This inversion in emulsion type is the direct consequence of the difference in esterification degree, not the fatty acid chain identity.

Hydrophilic–Lipophilic Balance Emulsifier selection W/O emulsion

Thermal Stability: Tri- and Tetraesters Exhibit Superior Stability Above 180 °C Versus Monoesters

Isothermal thermogravimetric (TG) analysis of sucrose esters reveals that triacyl esters demonstrate greater thermostability than mono- and diacyl esters at temperatures above 180 °C [1]. Specifically, the initial temperature of weight reduction in programmed TG increases with the number of carbons in the acyl group and decreases with higher degrees of esterification [1]. For the C14 myristate series, thermostability below 180 °C follows monoacyl > diacyl > triacyl, but above 180 °C this order reverses, with triacyl esters showing the highest stability [1]. However, penta- and heptaacyl esters exhibit markedly lower thermostability than mono-, di-, and triacyl esters at all temperatures [1]. Sucrose tetramyristate, with four acyl chains, is predicted to show thermal behavior intermediate between tri- and penta-esters, offering a balance of processing stability above 180 °C. Additionally, sucrose esters broadly decompose only above 220 °C, enabling their use in hot-melt pharmaceutical technologies [2].

Thermogravimetry Hot-melt processing Thermal degradation

Surface Activity and Interfacial Tension: Monoester Myristate Benchmark Versus Predicted Tetraester Behavior

Published surface tension data for sucrose monoesters provide a benchmark: sucrose monomyristate at 0.1% concentration reduces surface tension to 34.8 dynes/cm (≈ 34.8 mN/m), with an interfacial tension of 7.0 dynes/cm against Nujol [1]. The critical micelle concentration (CMC) for C14 sucrose monoesters is approximately 0.02 mM [2]. For sucrose tetramyristate, the substantially higher hydrophobicity (four C14 chains vs. one) is expected to lower the CMC by 1–2 orders of magnitude (class-level inference based on the established log(CMC) vs. alkyl chain length relationship [3]), while simultaneously shifting the surfactant efficiency toward oil-phase surface activity rather than aqueous surface tension reduction. This makes sucrose tetramyristate a poor aqueous detergent but a candidate oil-phase interfacial modifier.

Surface tension Interfacial tension Surfactant efficiency

Regulatory Status (E473) and Biodegradability: A Differentiator from Synthetic Non-Sugar Surfactants

Sucrose esters of fatty acids, including the tetramyristate, are authorized as food additive E473 in the EU, with specific purity criteria defined in Commission Regulation (EU) No 231/2012 [1]. In the United States, the FDA has issued no objections to GRAS notices (129, 248, and 514) for sucrose esters of fatty acids [2]. This regulatory standing distinguishes sucrose tetramyristate from many synthetic non-ionic surfactants (e.g., ethoxylated alkylphenols) that face increasing regulatory restrictions due to toxicity and environmental persistence concerns [3]. Sucrose esters are inherently biodegradable, derived from renewable sucrose and fatty acid feedstocks, and are non-irritant to skin and eyes [4].

Regulatory compliance GRAS Biodegradability Food additive

Structural Purity: Single Defined Tetraester Versus Commercial Mixed-Ester Blends

Commercial sucrose esters (e.g., Sisterna, Mitsubishi-Kagaku Ryoto grades) are predominantly blends of mono-, di-, tri-, and higher esters, with the monoester content dictating the nominal HLB . In contrast, sucrose tetramyristate (CAS 94139-17-0) is a discrete, fully esterified single chemical entity with a defined molecular structure: [(2R,3R,4S,5S)-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate . This structural definition enables precise structure–property relationships, batch-to-batch reproducibility, and eliminates the lot-to-lot variability inherent in mixed-ester commercial products, which can vary by ±5 HLB units depending on manufacturing conditions [1].

Chemical purity Single chemical entity Reproducibility Quality control

High-Value Application Scenarios for Sucrose Tetramyristate


Oil-Phase Thickening Agent in Anhydrous Cosmetic and Topical Formulations

The extreme lipophilicity (logP 22.3) and oil solubility of sucrose tetramyristate [1] make it suitable as an oil-phase thickener and texture modifier in anhydrous formulations such as lipsticks, balms, and ointments. Unlike monoester sucrose myristate (HLB 16), which partitions into any aqueous phase, the tetraester remains fully solubilized in the oil continuum, providing viscosity build without phase separation. This application leverages the structure–function relationship where tetraesters with HLB 1–3 are recommended for oil-phase structuring .

Water-in-Oil (W/O) Emulsifier for Moisture-Barrier Skincare Products

With a predicted HLB of 1–3 [1], sucrose tetramyristate is functionally suited for stabilizing water-in-oil emulsions, where the continuous phase is oil and the dispersed phase is water. This is the inverse of O/W emulsions stabilized by monoesters (HLB 10–16). W/O emulsions are desirable in moisture-barrier creams, sunscreens, and long-wear cosmetic products. The tetraester's single-entity purity ensures reproducible droplet size distribution and emulsion stability compared to commercial mixed-ester products .

Lipid-Based Drug Delivery Carrier with Hot-Melt Processing Compatibility

Sucrose tetramyristate's thermal stability profile—decomposition onset above 220 °C for sucrose esters broadly [1]—combined with low melting point (SEs melt at 40–79 °C [1]) enables its use in hot-melt extrusion and melt granulation for solid dispersions of poorly water-soluble drugs. The tetraester's high lipophilicity enhances drug solubilization in the lipid phase. The defined chemical structure facilitates regulatory documentation for pharmaceutical development, distinguishing it from variable commercial SE blends .

Internal Standard or Model Compound in Sucrose Ester Analytical Research

As a discrete, well-characterized single chemical entity (C68H126O15, exact mass available), sucrose tetramyristate serves as an ideal model compound for studying structure–property relationships in sucrose ester surfactants [1]. It can function as an internal standard in HPLC–MS quantification of sucrose ester mixtures in food and pharmaceutical matrices, and as a reference compound for surface chemistry studies of tetraester behavior at oil–water interfaces. Its defined purity (≥95%) supports reproducible research outcomes .

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